

Solid phase extraction (SPE) methods for PCB 116 in water samples

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Compound of Interest

Compound Name: 2,3,4,5,6-Pentachlorobiphenyl

CAS No.: 25429-29-2

Cat. No.: B8270423

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Application Note: High-Performance Solid Phase Extraction (SPE) of PCB 116 (**2,3,4,5,6-Pentachlorobiphenyl**) from Water Samples

Executive Summary

This application note details a robust Solid Phase Extraction (SPE) protocol for the isolation and enrichment of PCB 116 (**2,3,4,5,6-Pentachlorobiphenyl**) from aqueous matrices. Unlike generic PCB methods, this protocol addresses the specific physicochemical challenges of pentachlorobiphenyls—specifically their high log

(~6.5) and tendency for rapid adsorption to container walls. Utilizing a C18-bonded silica or Divinylbenzene (DVB) polymeric phase, this method achieves recoveries >90% with limits of quantitation (LOQ) in the low ng/L range, suitable for compliance with EPA Method 525.2 and ISO 18857-2 standards.

Introduction & Analyte Profile

PCB 116 is a pentachlorobiphenyl congener characterized by five chlorine atoms fully substituting one phenyl ring (2,3,4,5,6-substitution). This unique structure imparts significant

lipophilicity and hydrophobicity.[1]

Property	Value	Implication for SPE
IUPAC Name	2,3,4,5,6-Pentachlorobiphenyl	Target Analyte
Molecular Formula	C ₁₂ H ₅ Cl ₅	MW = 326.43 g/mol
Log	-6.5 - 6.9	Extreme hydrophobicity; requires organic modifier in sample to prevent wall loss.
Water Solubility	~0.02 mg/L (25°C)	Low solubility drives the need for high enrichment factors (1000:1).

The Challenge: The primary failure mode in PCB 116 analysis is not the extraction itself, but the pre-extraction loss. Due to its low solubility, PCB 116 will partition out of the aqueous phase and adsorb onto the glass walls of the sample container within minutes of collection. This protocol incorporates a "solvent-rinse" step of the sample bottle to recover these adsorbed residues.

Experimental Strategy: The "Why" Behind the Method

Sorbent Selection: C18 vs. HLB

- Primary Recommendation (C18): Octadecyl-bonded silica (C18) is the regulatory standard (e.g., EPA 525.2). It relies on non-polar Van der Waals interactions. It is cost-effective and provides excellent retention for planar PCBs like PCB 116.
- Alternative (HLB/DVB): Polymeric sorbents (Divinylbenzene-co-N-vinylpyrrolidone) offer higher surface area and do not de-wet if the cartridge runs dry. This makes them more robust for field applications or automated systems.

Matrix Modification

To maintain PCB 116 in the pseudo-dissolved phase during loading, Methanol (MeOH) is added to the water sample (1-5% v/v). This acts as a wetting agent, reducing the surface tension of the water and increasing the solubility of the PCB, preventing it from crashing out onto the plastic tubing or glass walls before reaching the sorbent bed.

Materials & Reagents

- SPE Cartridge: 6 mL / 500 mg C18 (end-capped) OR 6 mL / 200 mg DVB Polymeric.
- Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), n-Hexane (GC grade or higher).
- Standards: PCB 116 Native Standard (AccuStandard/Cambridge Isotope),
C-labeled PCB 116 (Internal Standard).
- Apparatus: Vacuum manifold, Nitrogen evaporator, amber glass sample bottles (1 L).

Detailed Protocol

Step 1: Sample Pre-treatment (Critical)

- Collection: Collect 1 L of water in an amber glass bottle. Do not rinse the bottle with sample water before filling (this deposits analytes that are then discarded).
- Preservation: Add sodium thiosulfate (80 mg/L) if residual chlorine is present.
- Modification: Add 10 mL Methanol (MeOH) to the 1 L sample. Cap and invert 5 times.
 - Mechanism:[2][3][4] The MeOH modifies the matrix polarity, keeping PCB 116 solvated and preventing hydrophobic adsorption to the glass.

Step 2: SPE Cartridge Conditioning[5]

- Solvation: Pass 5 mL DCM through the cartridge (to clean the bed).
- Activation: Pass 5 mL MeOH. Do not let the cartridge go dry.
- Equilibration: Pass 10 mL Reagent Water (with 1% MeOH).

- Note: If the sorbent dries out here, the alkyl chains collapse, significantly reducing surface area and recovery. Repeat conditioning if this occurs.

Step 3: Sample Loading

- Flow Rate: Load the sample at a rate of 10–15 mL/min.
- Bottle Rinse (Mandatory): After the sample has passed through, add 10 mL of Reagent Water to the empty sample bottle, swirl to rinse the walls, and pass this through the cartridge.

Step 4: Interference Wash

- Wash: Pass 5 mL of 10% MeOH in Water.
 - Purpose: Removes polar interferences (humic acids, salts) without eluting the highly hydrophobic PCB 116.
- Drying: Dry the cartridge under full vacuum for 10–15 minutes.
 - Why: Residual water interferes with the elution solvent (DCM is immiscible with water) and GC injection.

Step 5: Elution

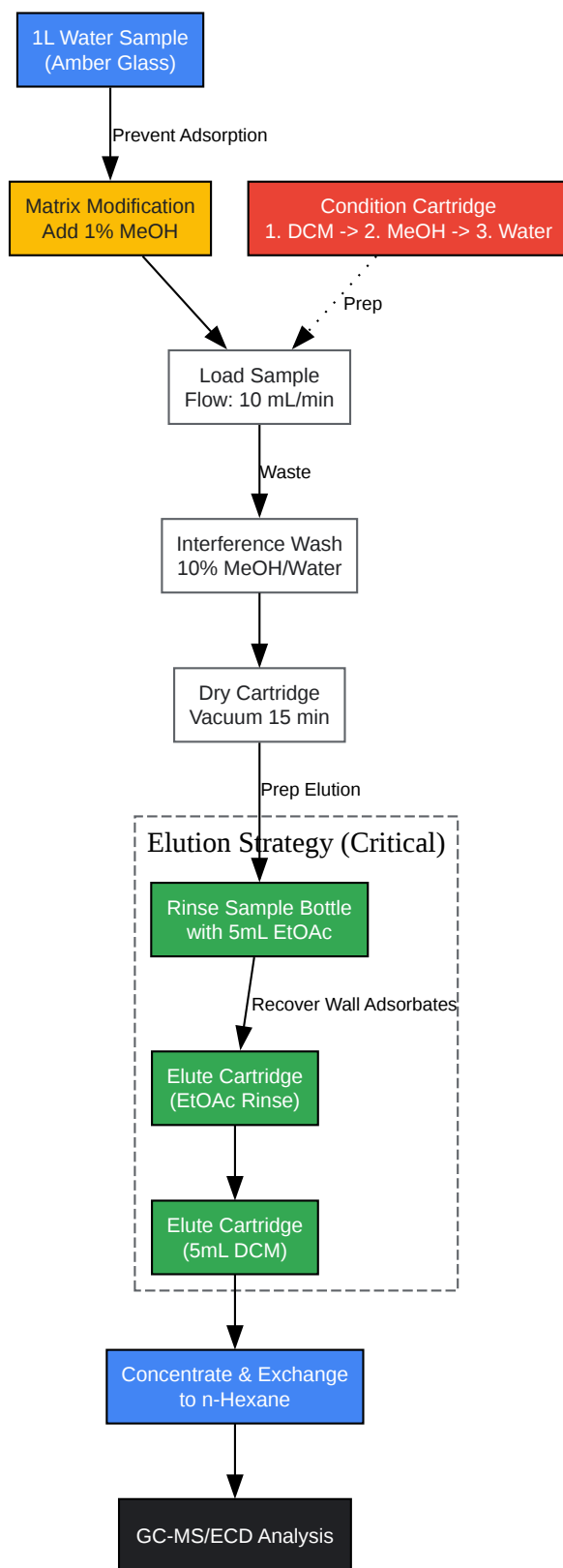
- Bottle Rinse Elution (The "Self-Validating" Step):
 - Add 5 mL of Ethyl Acetate (EtOAc) to the original sample bottle. Cap and swirl to dissolve any PCB 116 stuck to the glass walls.
 - Pour this EtOAc from the bottle into the SPE cartridge. Allow to soak for 1 minute, then elute.
 - Repeat with 5 mL of Dichloromethane (DCM).
- Result: This ensures that analytes adsorbed to the bottle walls are recovered and included in the final extract.

Step 6: Concentration & Solvent Exchange[6]

- Evaporation: Concentrate the eluate to ~1 mL using a gentle stream of Nitrogen at 35°C.
- Exchange: Add 5 mL n-Hexane. Evaporate again to 1 mL.
 - Why: Hexane is the preferred solvent for GC-ECD/MS analysis. DCM can cause flame instability in some detectors.

Workflow Visualization

The following diagram illustrates the critical pathway, emphasizing the bottle rinse steps often missed in standard protocols.



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Figure 1: SPE Workflow for PCB 116 highlighting the critical bottle rinse step to maximize recovery.

Results & Validation Criteria

To validate this protocol, the following performance metrics should be met. Data below represents typical values using a C18 cartridge spiked at 100 ng/L.

Parameter	Acceptance Criteria	Typical Result (C18)	Typical Result (HLB)
Recovery (%)	70% – 130%	92% ± 4%	96% ± 3%
RSD (Precision)	< 20%	4.5%	3.2%
Background (Blank)	< 1/3 LOQ	< 0.5 ng/L	< 0.5 ng/L
Breakthrough	< 5% in backup trap	< 1%	< 1%

Troubleshooting Guide:

- Low Recovery: Almost always due to insufficient bottle rinsing or the sample pH being too low (causing humic acid precipitation which traps PCBs). Ensure the bottle is rinsed with the elution solvent.
- High Backpressure: Particulate matter in the sample. Use a glass fiber filter (0.7 µm) above the SPE disk/frit, but ensure the filter is extracted along with the sorbent.

References

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